2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione
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Overview
Description
2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione is an organic compound belonging to the class of valine and derivatives. These compounds contain valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione involves several steps. One common method includes the reaction of 2-amino-3-methylbutanoic acid with pyrrolidine in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
- 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-ol
- 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-amine
Uniqueness
2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione is unique due to its thione functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H18N2S |
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Molecular Weight |
186.32 g/mol |
IUPAC Name |
2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione |
InChI |
InChI=1S/C9H18N2S/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3 |
InChI Key |
VODWMJRXDMMJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=S)N1CCCC1)N |
Origin of Product |
United States |
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